
2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole is a heterocyclic compound that features a cyclopropyl group, a pyridine ring substituted with a methylsulfonyl group, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Cyclization to Form the Oxazole Ring: The final step involves cyclization to form the oxazole ring, which can be achieved through cyclodehydration reactions using reagents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
作用機序
The mechanism of action of 2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Cyclopropyl-4-(pyridin-3-yl)-1,3-oxazole: Lacks the methylsulfonyl group.
2-Cyclopropyl-4-(6-methylpyridin-3-yl)-1,3-oxazole: Lacks the sulfonyl group.
2-Cyclopropyl-4-(6-chloropyridin-3-yl)-1,3-oxazole: Contains a chlorine substituent instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in 2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole imparts unique chemical properties, such as increased polarity and potential for specific biological interactions, distinguishing it from similar compounds.
特性
分子式 |
C12H12N2O3S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C12H12N2O3S/c1-18(15,16)11-5-4-9(6-13-11)10-7-17-12(14-10)8-2-3-8/h4-8H,2-3H2,1H3 |
InChIキー |
YGPJMLQDSLIMFN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C2=COC(=N2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


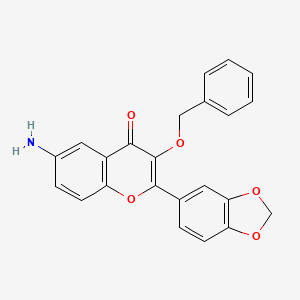
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)
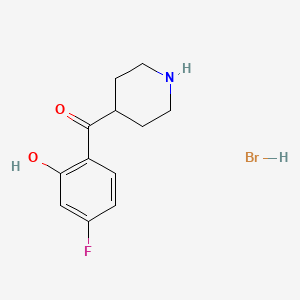

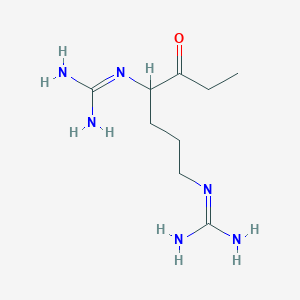
![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)

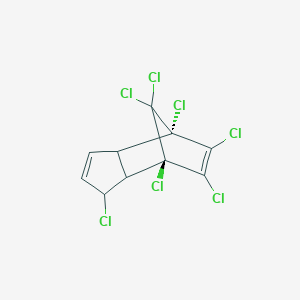
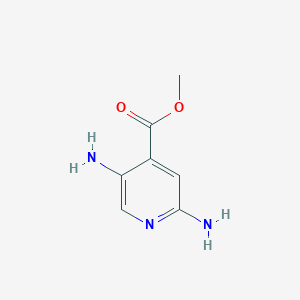
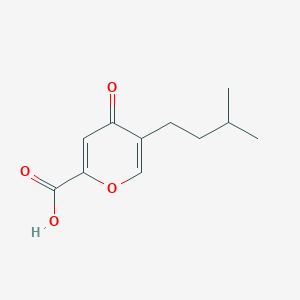
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
